molecular formula C22H27N5OS B2644393 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 896312-92-8

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2644393
CAS No.: 896312-92-8
M. Wt: 409.55
InChI Key: IIFOZDYJAGHUJL-UHFFFAOYSA-N
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Description

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a pyrrole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the pyrrole ring, and the attachment of the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant case studies and research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC21H24N4OS
Molecular Weight384.50 g/mol
LogP4.63
Polar Surface Area56.79 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound's structure includes a triazole ring and a pyrrole moiety, which contribute to its reactivity and biological interactions.

Antibacterial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds similar to This compound showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 1.1 to 4.4 µM for structurally related compounds, indicating potent activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, this compound has shown promising antifungal activity. Triazole derivatives are commonly used in antifungal therapies due to their ability to inhibit ergosterol synthesis in fungal cell membranes. The compound's structural features may enhance its interaction with fungal enzymes, contributing to its efficacy .

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. Studies have reported that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, a derivative with a comparable triazole core demonstrated significant inhibition of cell viability in various cancer models . The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation.

Case Studies and Research Findings

  • Antimicrobial Screening : A comprehensive screening of triazole derivatives indicated that those containing sulfanyl groups exhibited enhanced antimicrobial properties compared to their non-sulfanyl counterparts. This suggests that the sulfanyl moiety plays a critical role in the biological activity of these compounds .
  • Synthesis and Structure-Activity Relationship (SAR) : Research focused on synthesizing various derivatives of triazoles has provided insights into the structure-activity relationship. Modifications in the substituents on the triazole ring significantly influenced the biological activity, emphasizing the importance of molecular design in drug development .
  • Mechanistic Studies : Investigations into the mechanisms underlying the biological activities of triazoles have revealed their ability to interact with specific molecular targets within cells, such as metabolic enzymes and receptors involved in disease pathways .

Properties

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5OS/c1-17-9-11-18(12-10-17)15-23-20(28)16-29-22-25-24-21(19-7-3-2-4-8-19)27(22)26-13-5-6-14-26/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFOZDYJAGHUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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